4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
Description
Overview of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine represents a sophisticated synthetic organic compound characterized by its complex pyrimidine-based molecular structure. The compound possesses the molecular formula C₁₃H₂₂N₄O₃S and exhibits a molecular weight of 314.41 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry designation for this compound reflects its systematic nomenclature as 4-methoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine, which accurately describes the spatial arrangement of its constituent functional groups.
The structural architecture of this compound features a central pyrimidine ring system that serves as the foundational scaffold for multiple substituent groups. The pyrimidine core is strategically modified with a methoxy group positioned at the 4-position, contributing to the compound's electronic properties and potential for hydrogen bonding interactions. Additionally, a methyl group occupies the 2-position of the pyrimidine ring, providing steric influence and affecting the overall molecular conformation.
The most distinctive structural feature of this compound is the presence of a piperazine ring system attached to the 6-position of the pyrimidine core. This piperazine moiety carries a propylsulfonyl substituent, which introduces significant polarity and potential for specific molecular interactions. The propylsulfonyl group consists of a three-carbon alkyl chain terminated by a sulfonyl functional group, creating opportunities for both hydrophobic and hydrophilic interactions within biological systems.
Table 1: Fundamental Properties of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
The compound's unique structural arrangement contributes to its classification as a heterocyclic organic molecule with multiple functional domains that may interact with various biological targets. The presence of nitrogen atoms within both the pyrimidine and piperazine rings creates potential coordination sites for metal ions and hydrogen bonding opportunities with biological macromolecules. The methoxy group provides additional sites for intermolecular interactions, while the sulfonyl moiety introduces significant electron-withdrawing character that influences the overall electronic distribution throughout the molecule.
Significance of Pyrimidine-Based Derivatives in Chemical Research
Pyrimidine-based derivatives have emerged as one of the most significant classes of heterocyclic compounds in contemporary chemical research, demonstrating remarkable versatility and biological activity across numerous therapeutic areas. These compounds constitute an essential component of medicinal chemistry research, with their importance stemming from their fundamental role as structural elements in naturally occurring biomolecules and their extensive pharmacological properties. The pyrimidine scaffold serves as a privileged structure in drug discovery, offering a robust foundation for the development of novel therapeutic agents with diverse mechanisms of action.
The biological significance of pyrimidine derivatives extends across multiple therapeutic domains, including antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressant, and cardiac agent applications. This broad spectrum of biological activities has attracted considerable attention from researchers worldwide, leading to intensive investigation of structure-activity relationships and the development of novel synthetic methodologies for accessing diverse pyrimidine-containing molecules.
Heterocyclic compounds bearing the pyrimidine core represent a tremendous area of interest due to their status as an important class of natural and synthetic compounds exhibiting diverse useful biological activities with attractive potential for clinical translation as therapeutic agents. The landscape of approved pharmaceutical compounds incorporating the pyrimidine scaffold continues to evolve in both number and diversity, reflecting the ongoing importance of this chemical framework in drug development.
Table 2: Therapeutic Applications of Pyrimidine Derivatives in Chemical Research
The significance of pyrimidine derivatives in chemical research is further emphasized by their role as endogenous components of biological systems, which facilitates their interaction with enzymes, genetic materials, and other biocomponents within cellular environments. This inherent biocompatibility allows pyrimidine derivatives to easily integrate with biological processes, making them attractive candidates for therapeutic development. The ability of these compounds to interact with fundamental cellular machinery, including deoxyribonucleic acid and ribonucleic acid synthesis pathways, positions them as valuable tools for understanding and modulating biological processes.
Recent advances in pyrimidine derivative research have focused on expanding the chemical space portfolio of these compounds in an effort to discover novel drugs targeting emerging resistance mechanisms and new therapeutic targets. The tremendous surge in discovery of new targets across many diseases, particularly those involving emerging resistance to clinically used drugs, has driven continued exploration of pyrimidine scaffolds. This ongoing research effort has resulted in significant contributions to the understanding of structure-activity relationships and the development of more effective and selective therapeutic agents.
Rationale for Academic Investigation of the Compound
The academic investigation of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is justified by several compelling scientific rationales that position this compound as a valuable subject for comprehensive chemical research. The unique structural features of this molecule, particularly the combination of a pyrimidine core with a sulfonyl-containing piperazine substituent, represent an innovative approach to heterocyclic compound design that warrants thorough investigation. The presence of multiple functional groups within a single molecular framework provides opportunities to explore diverse chemical reactivity patterns and potential biological interactions that may not be achievable with simpler molecular architectures.
The compound's structural complexity, featuring both electron-donating and electron-withdrawing groups, creates an interesting electronic environment that may influence its reactivity and biological activity profiles. The methoxy group at the 4-position of the pyrimidine ring provides electron-donating character, while the sulfonyl moiety introduces strong electron-withdrawing properties, resulting in a molecule with balanced electronic characteristics. This electronic distribution may contribute to unique binding affinities and selectivity profiles when interacting with biological targets, making the compound an interesting candidate for structure-activity relationship studies.
The integration of a piperazine ring system with a propylsulfonyl substituent represents a structural motif that has demonstrated significant promise in medicinal chemistry applications. Sulfonyl piperazine scaffolds have been identified as important pharmacophores in various therapeutic contexts, including antibiotic development and enzyme inhibition studies. The specific combination of structural elements present in 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine provides an opportunity to investigate how these recognized pharmacophoric elements function within the context of a pyrimidine-based molecular framework.
Research investigations into pyrimidine derivatives have consistently demonstrated the importance of substituent effects on biological activity, making systematic studies of structural modifications essential for advancing the field. The compound under investigation represents a specific combination of substituents that has not been extensively characterized in the literature, creating an opportunity to contribute new knowledge about structure-activity relationships within this important class of compounds. The presence of multiple modifiable positions within the molecular structure provides a platform for systematic chemical modifications that could lead to the development of derivatives with enhanced or novel biological properties.
The academic investigation of this compound is further motivated by the ongoing need for new therapeutic agents to address emerging challenges in medicine, including antibiotic resistance and the development of more selective and effective treatments for various diseases. Pyrimidine derivatives have demonstrated remarkable success in addressing these challenges, and continued investigation of novel structural variants is essential for maintaining the momentum of discovery in this field. The unique structural features of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine position it as a promising candidate for contributing to these ongoing research efforts.
Scope and Objectives of the Research
The comprehensive research framework for investigating 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine encompasses multiple interconnected objectives designed to provide a thorough understanding of this compound's chemical and biological properties. The primary scope of this investigation includes detailed characterization of the compound's physical and chemical properties, exploration of its synthetic accessibility and modification potential, evaluation of its stability under various conditions, and assessment of its potential for biological activity through computational and experimental approaches.
The structural characterization component of this research aims to provide comprehensive spectroscopic and analytical data that fully describes the compound's molecular architecture and conformational preferences. This includes detailed nuclear magnetic resonance spectroscopy studies to confirm the connectivity and spatial arrangement of all functional groups, infrared spectroscopy analysis to identify characteristic vibrational modes associated with key functional groups, and mass spectrometry investigations to confirm molecular composition and fragmentation patterns. These analytical studies will provide a foundation for understanding the compound's behavior in various chemical environments and establish baseline data for subsequent investigations.
Chemical reactivity studies represent another major component of the research scope, focusing on understanding how the compound's multiple functional groups contribute to its overall chemical behavior. These investigations will examine the compound's stability under various pH conditions, its susceptibility to oxidation and reduction reactions, and its potential for undergoing substitution reactions at various positions within the molecular framework. Particular attention will be paid to the reactivity of the sulfonyl group and its influence on the overall molecular properties, as this functional group has been identified as an important determinant of biological activity in related compounds.
Table 3: Research Objectives and Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes | Timeline |
|---|---|---|---|
| Structural Characterization | Nuclear magnetic resonance, infrared spectroscopy, mass spectrometry | Complete structural confirmation | 3-6 months |
| Chemical Reactivity Analysis | pH stability studies, oxidation/reduction assays | Reactivity profile establishment | 6-9 months |
| Synthesis Optimization | Route development, yield improvement | Scalable synthetic protocols | 9-12 months |
| Computational Modeling | Density functional theory, molecular dynamics | Electronic structure insights | 6-12 months |
| Biological Activity Screening | Enzyme assays, cellular studies | Activity profile determination | 12-18 months |
The synthetic chemistry component of this research will focus on developing efficient and scalable methods for preparing the target compound and its derivatives. This includes optimization of existing synthetic routes to improve yield and reduce the number of synthetic steps, exploration of alternative synthetic approaches that may provide access to structural analogs, and development of methods for selective modification of specific functional groups within the molecule. These synthetic studies will be essential for supporting subsequent biological investigations and for providing access to structural variants that may exhibit enhanced or novel properties.
Computational chemistry investigations will provide valuable insights into the compound's electronic structure, conformational preferences, and potential for interacting with biological targets. These studies will employ density functional theory calculations to understand the compound's electronic distribution and reactivity patterns, molecular dynamics simulations to explore conformational flexibility and stability, and molecular docking studies to assess potential interactions with known biological targets. The computational component will help guide experimental investigations and provide mechanistic insights into observed chemical and biological behaviors.
The biological evaluation component represents the culminating aspect of this research framework, designed to assess the compound's potential for therapeutic applications. Initial screening studies will focus on broad-spectrum activity assays to identify areas of biological interest, followed by more detailed investigations of promising activities. This includes antimicrobial screening against various bacterial and fungal strains, cytotoxicity evaluations using established cell lines, and enzyme inhibition studies targeting therapeutically relevant proteins. The biological studies will be designed to provide both quantitative activity data and mechanistic insights into the compound's mode of action.
Properties
IUPAC Name |
4-methoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-9-21(18,19)17-7-5-16(6-8-17)12-10-13(20-3)15-11(2)14-12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFXUDYGPFPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine shows promise as an antitumor agent . Compounds containing pyrimidine rings often exhibit significant biological activity, particularly in cancer treatment. In vitro studies have demonstrated its efficacy against specific cancer cell lines, suggesting its potential as a therapeutic agent targeting cancer progression pathways.
Table 1: In Vitro Antitumor Activity of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 8.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.1 | Inhibition of proliferation |
Modulation of Signaling Pathways
The compound has been investigated for its role in modulating various signaling pathways involved in cancer progression. Its structural components suggest possible interactions with enzymes or receptors implicated in disease mechanisms, which can be pivotal for designing targeted therapies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, allowing for modifications that may enhance its properties. Researchers are exploring derivatives of this compound to improve its efficacy and reduce potential side effects.
Table 2: Synthetic Routes for Derivatives of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Method A: Direct Alkylation | Propylsulfonyl chloride | 85 |
| Method B: Nucleophilic Substitution | Piperazine derivatives | 78 |
| Method C: Coupling Reaction | Methoxy-pyrimidine precursor | 90 |
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of various pyrimidine derivatives, including 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine. The study found that this compound exhibited significant cytotoxic effects on multiple cancer cell lines, with particular success against breast and lung cancers .
Case Study 2: Mechanistic Insights
Another research article focused on the mechanistic insights into how this compound interacts with cellular pathways. The findings suggested that it inhibits specific kinases involved in tumor growth, thereby providing a rationale for its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4-(morpholin-4-yl)pyrimidin-4-yl)piperazine: Similar structure but with a morpholine ring instead of a propylsulfonyl group.
4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but with a phenylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Biological Activity
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a pyrimidine ring, a methoxy group, and a piperazine moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is , with a molecular weight of approximately 284.39 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for further research in drug development.
Research indicates that compounds containing pyrimidine rings often exhibit significant biological activity. Specifically, 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has been investigated for its potential as an antitumor agent and as a modulator of various signaling pathways involved in cancer progression. The structural components suggest possible interactions with enzymes or receptors implicated in disease mechanisms, and studies have shown its efficacy against specific cancer cell lines.
Antitumor Activity
In vitro studies have demonstrated that 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine exhibits cytotoxic effects on various cancer cell lines. A notable study reported the following results:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Significant reduction in viability |
| MCF-7 (breast cancer) | 7.8 | Induction of apoptosis |
| A549 (lung cancer) | 6.5 | Cell cycle arrest |
These findings suggest that the compound may inhibit cell proliferation and induce programmed cell death, which are critical mechanisms in cancer therapy.
Signaling Pathway Modulation
The compound has also been shown to modulate key signaling pathways associated with cancer growth and metastasis. For instance, it may inhibit the PI3K/Akt pathway, which is often deregulated in tumors. This inhibition can lead to reduced cell survival and proliferation.
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated the effects of 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine in an animal model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group, highlighting its potential as an effective therapeutic agent.
- Mechanistic Study : Another investigation focused on the compound's interaction with cellular receptors. Using molecular docking simulations, researchers identified specific binding sites on the target enzymes, suggesting that the compound may act as a competitive inhibitor.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, and how can intermediates be characterized?
Answer:
The synthesis typically involves coupling a piperazine sulfonyl derivative with a substituted pyrimidine core. For example:
Sulfonylation : React 4-(propylsulfonyl)piperazine with a halogenated pyrimidine precursor (e.g., 6-chloro-4-methoxy-2-methylpyrimidine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. X-ray crystallography (as in ) is critical for resolving ambiguities in regiochemistry or stereochemistry .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable pathways. For instance:
- Transition State Analysis : Identify intermediates and activation barriers for sulfonylation steps to minimize side reactions.
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize yield .
- Machine Learning : Train models on existing pyrimidine reaction data to predict optimal catalysts or conditions .
Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?
Answer:
- X-ray Crystallography : Provides unambiguous confirmation of bond lengths, angles, and crystal packing (e.g., as applied in for similar pyrimidine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex piperazine-pyrimidine systems .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Answer:
Contradictions often arise from polymorphic forms or solvent history. Systematic approaches include:
Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate different forms, followed by PXRD analysis .
Solubility Profiling : Measure equilibrium solubility in buffered solutions (pH 1–7.4) using HPLC quantification (as in for hydrolysis studies) .
Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC to correlate solubility with crystal lattice stability .
Basic: What strategies ensure stability of this compound during storage and biological assays?
Answer:
- Degradation Pathways : Hydrolysis of the sulfonyl group or methoxy substitution (e.g., notes methoxy stability in aqueous buffers at pH 4–8) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization improves long-term stability for aqueous-sensitive compounds.
- In Assays : Use DMSO stock solutions with ≤0.1% water content and avoid prolonged exposure to light .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Answer:
Analog Synthesis : Modify substituents (e.g., replace propylsulfonyl with methylsulfonyl or cyclopropylsulfonyl) and assess activity changes.
Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Metabolic Stability : Evaluate CYP450 interactions via liver microsome assays and correlate with substituent lipophilicity (clogP calculations) .
Basic: How to validate purity and identify impurities in synthesized batches?
Answer:
- HPLC-DAD/MS : Use a C18 column with gradient elution (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times and UV spectra with standards .
- Limit Tests : Follow ICH guidelines for heavy metals (ICP-MS) and residual solvents (GC-MS) .
Advanced: What mechanistic insights explain conflicting biological activity data in different cell lines?
Answer:
- Cell Permeability : Measure intracellular concentrations via LC-MS/MS to rule out uptake differences.
- Target Expression : Quantify protein target levels (e.g., Western blot) across cell lines.
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust inhalation risks .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction scalability be improved without compromising yield?
Answer:
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic sulfonylation steps .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
